GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP
Overview
Description
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP is a complex carbohydrate derivative with a molecular formula of C54H55NO16 and a molecular weight of 974.0116 g/mol . This compound is characterized by its intricate structure, which includes multiple acetyl and benzyl groups, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP involves multiple steps, starting with the protection of hydroxyl groups on the glucosamine and galactose units. The phthalimido group is introduced to protect the amino group on glucosamine, while acetyl and benzyl groups are used to protect the hydroxyl groups on both sugar units . The glycosidic bond between the glucosamine and galactose units is formed using a glycosylation reaction, typically catalyzed by a Lewis acid such as boron trifluoride etherate . The final product is obtained after deprotection of the acetyl and benzyl groups under mild acidic or hydrogenolytic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted glycosides .
Scientific Research Applications
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and inhibit their activity. This interaction can modulate various cellular processes, including cell signaling, adhesion, and proliferation. The presence of multiple acetyl and benzyl groups enhances the compound’s stability and bioavailability, making it a potent inhibitor of aberrant cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
GlcNAc-beta(1-3)Gal-beta-MP: Lacks the phthalimido and acetyl groups, making it less stable and less bioavailable.
GalNAc-beta(1-3)Gal-beta-MP: Contains an N-acetylgalactosamine unit instead of glucosamine, resulting in different biological activity.
GlcNPhth-beta(1-3)Gal-beta-MP: Similar structure but without the acetyl groups, leading to reduced stability.
Uniqueness
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP is unique due to its combination of protective groups, which enhance its stability, bioavailability, and specificity in binding to carbohydrate-binding proteins . This makes it a valuable tool in various scientific research applications and a potential therapeutic agent .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H55NO16/c1-33(56)63-32-44-47(66-34(2)57)48(67-35(3)58)45(55-51(59)41-22-14-15-23-42(41)52(55)60)53(69-44)71-49-46(64-29-37-18-10-6-11-19-37)43(31-62-28-36-16-8-5-9-17-36)70-54(68-40-26-24-39(61-4)25-27-40)50(49)65-30-38-20-12-7-13-21-38/h5-27,43-50,53-54H,28-32H2,1-4H3/t43-,44-,45-,46+,47-,48-,49+,50-,53+,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVNDYHDLXLJC-JKFMBOLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H55NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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